molecular formula C23H18F3N5O2 B2518825 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1207048-09-6

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2518825
CAS No.: 1207048-09-6
M. Wt: 453.425
InChI Key: KNFKBLRRONYYQT-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a potent, cell-active, allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2, encoded by the PTPN11 gene, is a central node in the RAS/MAPK signaling pathway downstream of multiple receptor tyrosine kinases Source . Its function is critical for cell proliferation and survival, and gain-of-function mutations in SHP2 are directly implicated in the pathogenesis of certain cancers, such as juvenile myelomonocytic leukemia, and it is a key mediator of resistance to targeted therapies in cancers like KRAS-mutant and EGFR-mutant non-small cell lung cancer Source . This compound exerts its effect by binding to the tunnel-like allosteric site of SHP2, locking it in a closed, inactive conformation, thereby preventing its role in signal transduction from upstream oncogenic drivers to downstream RAS effectors Source . As a research tool, it is invaluable for investigating the role of SHP2 in oncogenic signaling, for exploring mechanisms of drug resistance, and for evaluating combination therapy strategies, such as co-targeting SHP2 with MEK or KRAS(G12C) inhibitors, to overcome or prevent resistance in preclinical models Source . Its utility extends across various disciplines, including cancer biology, translational oncology, and preclinical drug discovery.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O2/c1-33-19-9-7-18(8-10-19)31-21(16-5-3-11-27-14-16)20(29-30-31)22(32)28-13-15-4-2-6-17(12-15)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFKBLRRONYYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which utilizes azide-alkyne cycloaddition to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Key Properties
Target Compound 1,2,3-Triazole 1-(4-Methoxyphenyl), 5-(pyridin-3-yl), N-{[3-(trifluoromethyl)phenyl]methyl} N/A (Structural analog analysis) High lipophilicity (CF₃, aromatic groups); potential for hydrogen bonding (pyridine)
Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide) Pyrazole 3-Trifluoromethyl, 5-(aminobenzisoxazole), N-aryl Factor Xa inhibitor High selectivity, oral bioavailability, and efficacy in antithrombotic models
AMG 458 (1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide) Pyrazolone 1-Hydroxyalkyl, 7-methoxyquinoline, 5-methyl c-Met inhibitor Oral efficacy in tumor xenografts; metabolic stability
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole 1-(Pyridin-3-yl), 5-formyl, ethyl ester N/A (Synthetic intermediate) Crystallographically characterized; synthetic utility in click chemistry
N-(3-(1H-Pyrazol-1-yl)propyl)-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1-(2-Methoxyphenyl), 5-(pyridin-2-yl), N-(pyrazolylpropyl) N/A (Structural analog) Demonstrates substituent flexibility on triazole core

Substituent Effects on Properties

  • This contrasts with ortho-methoxy substituents in , which may sterically hinder interactions .
  • Trifluoromethyl Groups : The CF₃ group in the target compound and razaxaban increases lipophilicity and metabolic stability, a common strategy in drug design to enhance membrane permeability .
  • Pyridine vs. Quinoline: The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site, whereas quinolines (e.g., in AMG 458) provide extended π-systems for hydrophobic interactions .

Pharmacokinetic and Bioactivity Insights

  • Selectivity : Razaxaban’s trifluoromethyl group and benzisoxazole substituent contribute to its >1000-fold selectivity for factor Xa over trypsin, a feature that may parallel the target compound’s pyridine and trifluoromethyl motifs .
  • Metabolic Stability : AMG 458’s hydroxyalkyl side chain was modified to block metabolic hotspots, a consideration relevant to the target compound’s benzyl group .

Biological Activity

The compound 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.

Chemical Structure

The molecular formula of the compound is C20H18F3N5OC_{20}H_{18}F_{3}N_{5}O, with a molecular weight of approximately 399.39 g/mol. The structure features a triazole ring, a pyridine moiety, and several aromatic substituents that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The biological activity of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide was evaluated in vitro against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamideMCF-70.65
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamideHCT-1162.41

The IC50 values indicate that this compound exhibits potent cytotoxic effects, particularly against the MCF-7 cell line.

Case Studies

A case study involving a series of triazole derivatives demonstrated that modifications in the aromatic substituents significantly influenced their biological activity. The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhanced the anticancer efficacy by improving solubility and receptor binding affinity.

Study Findings

In one study, derivatives similar to our compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to controls, reinforcing the potential for these compounds in cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for the preparation of this triazole-carboxamide derivative?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, analogous triazole derivatives are synthesized by reacting alkyne precursors (e.g., ethynylpyridines) with azides (e.g., 3-(trifluoromethyl)benzyl azide) under optimized conditions. Solvents like DMSO or DCM, temperatures of 50–80°C, and catalysts such as CuI are critical for achieving high yields (61–85%) . Post-reaction purification via column chromatography ensures product purity.

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELXL ) to resolve crystal packing and stereoelectronic effects. For example, analogous triazoles exhibit planar triazole rings with bond lengths of ~1.33 Å (N–N) and 1.38 Å (C–N) .

Q. What reaction pathways are feasible for modifying the substituents on this compound?

The compound can undergo:

  • Electrophilic substitution on the pyridine or methoxyphenyl rings using HNO₃/H₂SO₄ or halogenation reagents.
  • Reduction of the triazole ring (e.g., with NaBH₄) to generate dihydrotriazoles.
  • Functionalization of the carboxamide group via coupling reactions (e.g., EDC/HOBt) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:

  • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across multiple cell lines (e.g., NIH3T3, U-87 MG ).
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Cross-reference with structural data (e.g., docking studies using resolved crystal structures) to identify steric or electronic mismatches .

Q. What strategies optimize selectivity for target enzymes over off-target proteins?

  • Structure-activity relationship (SAR) studies : Modify the 4-methoxyphenyl group to reduce hydrophobic interactions with off-target pockets. For example, replacing the methoxy with a polar sulfonamide improved selectivity in analogous FXa inhibitors .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Co-crystallization studies with target enzymes (e.g., c-Met kinase ) to guide rational design.

Q. How can researchers address low solubility or bioavailability in preclinical studies?

  • Salt formation : Introduce HCl or sodium salts via reaction with acids/bases.
  • Prodrug strategies : Esterify the carboxamide group (e.g., ethyl ester prodrugs ) to enhance membrane permeability.
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve aqueous solubility and pharmacokinetics .

Q. What computational tools are recommended for predicting binding modes and SAR trends?

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins using crystal structures (PDB IDs: e.g., 3F82 for c-Met ).
  • Quantum mechanical calculations (Gaussian) : Analyze charge distribution on the trifluoromethyl group to predict electronic effects .
  • MD simulations (GROMACS) : Assess conformational stability of the triazole ring in solvated environments .

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